

# (R)-Xyl-SDP: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: (R)-Xyl-SDP

Cat. No.: B2879777

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## Introduction

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Among the privileged ligand scaffolds, those possessing a rigid C<sub>2</sub>-symmetric spirocyclic backbone have demonstrated exceptional performance. **(R)-Xyl-SDP**, a member of the SDP (Spiro[1,1'-biindane]-7,7'-diylbis(diphenylphosphine)) ligand family, has emerged as a highly effective ligand in a variety of metal-catalyzed asymmetric reactions. Its unique structural features, characterized by the rigid spirobiindane framework and sterically demanding di(3,5-dimethylphenyl)phosphino (xyllyl) substituents, create a well-defined chiral environment that facilitates high levels of stereochemical control.

This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed, field-proven methodology for the synthesis of **(R)-Xyl-SDP**. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this important chiral ligand and its preparation. The synthesis is presented with a focus on the causality behind experimental choices, ensuring a robust and reproducible protocol.

## Chemical Structure and Physicochemical Properties

**(R)-Xyl-SDP**, systematically named (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, is a chiral diphosphine ligand. The core of its structure is the spirobiindane backbone, which imparts a rigid, C<sub>2</sub>-symmetric framework. The chirality of the molecule arises

from the spiro center, with the (R)-configuration defining the specific spatial arrangement of the two indane moieties. The phosphorus atoms are substituted with bulky 3,5-dimethylphenyl (xyllyl) groups, which play a crucial role in creating a defined chiral pocket around the metal center to which the ligand coordinates.

Caption: 2D Chemical Structure of **(R)-Xyl-SDP**.

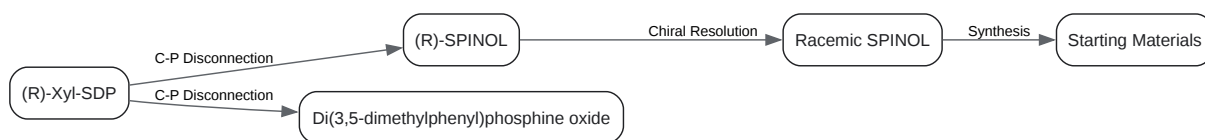
Property	Value	Reference
Synonyms	(R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindene	[1][2]
CAS Number	917377-75-4	[1][2]
Molecular Formula	C <sub>49</sub> H <sub>50</sub> P <sub>2</sub>	[1][2]
Molecular Weight	700.87 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	>300 °C	[2]
Optical Activity	[α] <sub>22/D</sub> +64.0, c = 1 in chloroform	[2]
Storage Temperature	-20°C	[2]

## Synthesis of (R)-Xyl-SDP

The synthesis of **(R)-Xyl-SDP** is a multi-step process that hinges on the preparation of the enantiomerically pure spirobiindane diol precursor, (R)-SPINOL. This chiral backbone is then functionalized with the desired di(3,5-dimethylphenyl)phosphino groups. The overall synthetic strategy is outlined below, followed by detailed experimental protocols for each key stage.

## Retrosynthetic Analysis

A logical retrosynthetic analysis of **(R)-Xyl-SDP** reveals that the molecule can be disconnected at the C-P bonds, leading back to the chiral diol (R)-SPINOL and a suitable phosphinating agent, such as di(3,5-dimethylphenyl)phosphine oxide or the corresponding phosphine chloride. (R)-SPINOL itself is typically obtained through the resolution of racemic SPINOL.



### Part 1: (R)-SPINOL Synthesis

rac-SPINOL Synthesis

Chiral Resolution

(R)-SPINOL

### Part 2: Phosphinating Agent Synthesis

Grignard Reaction

Di(3,5-dimethylphenyl)phosphine oxide

### Part 3: (R)-Xyl-SDP Synthesis

Ditriflation of (R)-SPINOL

Pd-catalyzed Phosphinylation

Reduction to Phosphine

(R)-Xyl-SDP

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## References

- 1. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 2. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
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